molecular formula C5H2Br2ClNO2S B14866824 2,6-Dibromopyridine-4-sulfonyl chloride CAS No. 1261799-03-4

2,6-Dibromopyridine-4-sulfonyl chloride

Cat. No.: B14866824
CAS No.: 1261799-03-4
M. Wt: 335.40 g/mol
InChI Key: ANGXQBCOGZZJQE-UHFFFAOYSA-N
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Description

This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group, making it valuable in organic synthesis for introducing sulfonate moieties or facilitating nucleophilic substitution reactions. Its bromine substituents enhance steric bulk and may influence solubility and reactivity compared to non-halogenated analogs.

Properties

CAS No.

1261799-03-4

Molecular Formula

C5H2Br2ClNO2S

Molecular Weight

335.40 g/mol

IUPAC Name

2,6-dibromopyridine-4-sulfonyl chloride

InChI

InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H

InChI Key

ANGXQBCOGZZJQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Heterocycle Substituents Functional Group Key Properties/Applications
2,6-Dibromopyridine-4-sulfonyl chloride Pyridine 2-Br, 6-Br Sulfonyl chloride Reactive intermediate for sulfonation
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃ Carboxylic acid Pharmaceutical intermediate
Key Differences:

Heterocyclic Core :

  • Pyridine (one nitrogen) in the target compound vs. pyrimidine (two nitrogens) in the analog. Pyrimidines exhibit distinct electronic properties, influencing hydrogen bonding and solubility.

Substituent Effects :

  • Bromine atoms in the target compound increase molecular weight (367.89 g/mol estimated) and steric hindrance compared to chlorine and methyl groups in the analog. Bromine’s lower electronegativity vs. chlorine may reduce electron withdrawal but enhance hydrophobicity.

Functional Groups :

  • Sulfonyl chloride (-SO₂Cl) is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), while carboxylic acid (-COOH) participates in acid-base reactions or esterifications. The sulfonyl chloride group makes the target compound more versatile in synthetic chemistry.

Applications :

  • The target compound is likely used in agrochemical or pharmaceutical synthesis for sulfonate linkages, whereas 2-chloro-6-methylpyrimidine-4-carboxylic acid may serve as a building block for bioactive molecules .

Research Findings and Limitations

  • Reactivity : Sulfonyl chlorides generally exhibit higher reactivity than carboxylic acids due to the labile chlorine atom, enabling rapid conjugation with amines or alcohols.
  • Thermal Stability : Brominated pyridines often show lower thermal stability compared to chlorinated analogs, which may limit high-temperature applications.
  • Toxicity : Sulfonyl chlorides are typically corrosive and require careful handling, whereas carboxylic acids (like the analog) pose risks related to acidity but are less reactive .

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